molecular formula C37H40N2O6·2(HCl) B190661 Berbamine dihydrochloride CAS No. 6078-17-7

Berbamine dihydrochloride

Cat. No. B190661
CAS RN: 6078-17-7
M. Wt: 681.6 g/mol
InChI Key: USRXDYNDPPUBSG-KKXMJGKMSA-N
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Description

Berbamine dihydrochloride is a compound with the empirical formula C37H40N2O6·2HCl . It is a bis-benzylisoquinoline alkaloid extracted from Berberis amurensis, a traditional Chinese medicine . It has been identified as an inhibitor of NF-κB activity with remarkable anti-myeloma efficacy .


Chemical Reactions Analysis

Berbamine dihydrochloride has been found to have potential synergistic effects with other drugs. For instance, it has been found to synergistically enhance the antigrowth and proapoptotic effects of Sorafenib on hepatocellular carcinoma cells .


Physical And Chemical Properties Analysis

Berbamine dihydrochloride is a solid compound . It has an optical activity of [α]20/D +116°, c = 1% in ethanol . The melting point is 250-253 °C (lit.) .

Scientific Research Applications

Cancer Research and Anti-Tumor Effects

  • Cell-Signaling Pathways in Cancers : Berbamine modulates oncogenic cell-signaling pathways in various cancers, impacting pathways like JAK/STAT and CAMKII/c-Myc. It activates the TGF/SMAD pathway to inhibit cancer progression and demonstrates potent anti-cancer effects in mice models. Further studies on non-coding RNAs regulation by berbamine are suggested (Farooqi et al., 2022).

  • Apoptosis in Human Hepatocellular Carcinoma : Berbamine induces apoptosis in HepG2 cells, a human hepatocellular carcinoma cell line, and reduces tumor growth in xenograft mice. It increases the expression of Fas and P53, leading to cell apoptosis (Wang et al., 2009).

  • Effect on Lymphoma Cells : Berbamine induces cell apoptosis and G2/M cell cycle arrest in lymphoma cell lines, affecting PI3K/Akt and NF-kappaB signaling pathways in a caspase-dependent manner. This offers insights into lymphoma treatment (Du et al., 2010).

  • Autophagy and Apoptosis in Colon Cancer Cells : Berbamine exhibits anticancer effects against HT-29 colon cancer cells, inducing autophagy and apoptosis and inhibiting cell migration and the MEK/ERK signalling pathway (Mou et al., 2019).

  • Inhibition of Lung Cancer Cell Growth : Berbamine suppresses the growth and migration of human lung cancer A549 cells, modulating the expression of apoptotic proteins and enhancing the anticancer activity of other agents (Duan et al., 2010).

  • Suppression of Breast Cancer Cells : Berbamine suppresses growth, migration, and invasion of breast cancer cells, modulating signaling pathways like Akt and nuclear factor κB (Wang et al., 2009).

  • Effects on Ovarian Cancer Cells : Berbamine impedes the growth and invasion of ovarian cancer cells, inducing apoptosis and cell cycle arrest. It inhibits the Wnt/β-catenin signaling pathway (Zhang et al., 2018).

Immunomodulatory and Anti-Inflammatory Properties

  • Immunomodulatory in Autoimmune Encephalomyelitis : Berbamine exhibits immunomodulatory properties by selectively inhibiting IFN-γ production in CD4+ T cells, affecting STAT4 expression and influencing APCs' function (Ren et al., 2008).

  • Anti-Inflammatory Effects : Berbamine displays significant anti-inflammatory potential by inhibiting NF-κB and MAPK signaling pathways, suggesting its utility in treating inflammatory diseases (Jia et al., 2017).

Other Applications

  • Antiviral Properties : Berbamine hydrochloride shows potential as an antiviral agent against SARS-CoV-2 and Ebola virus by targeting specific viral components crucial for infection (Zhang et al., 2022); (Cen et al., 2020).

  • Cardiovascular Pharmacology : Berbamine exhibits various cardiovascular actions like anti-arrhythmia and vasodilation, suggesting further research in this area (Guo & Fu, 2005).

  • Modulation of Autophagy in Ischemia/Reperfusion Injury : Berbamine postconditioning modulates autophagy during reperfusion, protecting the heart from ischemia/reperfusion injury through the PI3K/Akt signaling pathway (Zheng et al., 2017).

Safety And Hazards

Berbamine dihydrochloride has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261 - P264 - P270 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Berbamine dihydrochloride has shown potential in the treatment of various diseases. It has been found to robustly prevent SARS-CoV-2 acquisition by human intestinal epithelial cells via an autophagy-mediated BNIP3 mechanism . It also exhibited pan-antiviral activity against Omicron subvariants BA.2 and BA.5 at nanomolar potency . These findings suggest that Berbamine dihydrochloride may represent a potential efficient antiviral agent against SARS-CoV-2 infection .

properties

IUPAC Name

(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;2*1H/t28-,29+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRXDYNDPPUBSG-KKXMJGKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berbamine (dihydrochloride)

CAS RN

6078-17-7
Record name Berbamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berbamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERBAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44OC6U989
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
L Liu, D Liang, Q Zheng, M Zhao, RT Lv, J Tang… - Journal of …, 2023 - Elsevier
… In order to clarify the cytotoxicity of berbamine on colon cancer cells in more detail, we analyzed the effect of berbamine dihydrochloride on the apoptosis of colon cancer cells by the …
Number of citations: 5 www.sciencedirect.com
J Xie, T Ma, Y Gu, X Zhang, X Qiu, L Zhang… - European journal of …, 2009 - Elsevier
… were synthesized starting from berbamine dihydrochloride 1, … with the treatment of berbamine dihydrochloride 1 with Et 3 N … d) by first neutralizing berbamine dihydrochloride 1 with Et 3 …
Number of citations: 63 www.sciencedirect.com
J Zhu, L Huang, F Gao, W Jian, H Chen, M Liao, W Qi - Molecules, 2022 - mdpi.com
… Briefly, the PAMs and the PK-15 and 3D4/21 cells plated in 96-well plates were treated with increasing concentrations (from 1 to 100 μM) of berbamine dihydrochloride for 24 h at 37 C …
Number of citations: 5 www.mdpi.com
S Wang, Q Zhang, Y Zhang, Y Zhang, Q Wu, S Li… - Journal of Traditional …, 2016 - Elsevier
… Berbamine (BBM), a chemical isolated from barberry, and a derivative of BBM, berbamine dihydrochloride (BBMD), reduced LDs formation by more than 50%. Dose-dependent effects …
Number of citations: 2 www.sciencedirect.com
CM Zhang, L Gao, YJ Zheng… - Journal of Cardiovascular …, 2011 - journals.lww.com
… Berbamine dihydrochloride was purchased from Sigma (St Louis, MO). Myristoylated PKCε … Berbamine dihydrochloride and PKCε V1-2 were dissolved in deionized distilled water; ML-9 …
Number of citations: 18 journals.lww.com
L Liu, Z Xu, B Yu, L Tao, Y Cao - Evidence-Based Complementary and …, 2021 - hindawi.com
Berbamine (BBM) is a natural product isolated from Berberis amurensis Rupr. We investigated the influence of BBM on the cell viability, proliferation, and migration of lung cancer cells …
Number of citations: 11 www.hindawi.com
L Liu, Z Xu, B Yu, L Tao, Y Cao - 2020 - researchsquare.com
Background To investigate the influences of berbamine (BBM) on the cell viability, proliferation, and migration of A549 cells in vitro and in vivo, and explore the possible mechanisms. …
Number of citations: 3 www.researchsquare.com
Z Li, Y He, L Ge, R Quan, J Chen, Y Hu, R Sa… - Frontiers in Veterinary …, 2023 - frontiersin.org
Equine herpesvirus type 1 (EHV-1) poses a global threat to equines. The anticancer agent berbamine (BBM), a bioactive alkaloid, has been shown to inhibit viral infection. However, …
Number of citations: 4 www.frontiersin.org
APM Cloherty, AG Rader, KS Patel… - Emerging Microbes & …, 2023 - Taylor & Francis
… Here, we demonstrate that the autophagy-blocking therapeutic berbamine dihydrochloride robustly … Strikingly, berbamine dihydrochloride exhibited pan-antiviral activity against Omicron …
Number of citations: 1 www.tandfonline.com
Y Cui, M Xu, J Mao, J Ouyang, R Xu, Y Yu - European journal of medicinal …, 2012 - Elsevier
… Pharmaceutical grade berbamine dihydrochloride 1 was neutralized and alkalified to afford … Pharmaceutical grade berbamine dihydrochloride (1, 1.4944 g, 2.19 mmol) was washed with …
Number of citations: 8 www.sciencedirect.com

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